molecular formula C22H24N4O2 B2794882 6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2176069-96-6

6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2794882
CAS No.: 2176069-96-6
M. Wt: 376.46
InChI Key: MFCGAZBYAKBIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one (CAS Number: 2176069-96-6) is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2C_{22}H_{24}N_{4}O_{2} with a molecular weight of 376.5 g/mol. Its structural features include a cyclopropyl group, an indole moiety, and a piperidine ring, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC22H24N4O2
Molecular Weight376.5 g/mol
CAS Number2176069-96-6

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant activity:

  • Against MRSA : MIC as low as 0.98 μg/mL.
  • Against Staphylococcus aureus ATCC 25923 : MIC of 3.90 μg/mL.
  • Against MRSA ATCC 43300 : MIC below 1 μg/mL.

These results suggest that the compound may be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

The compound has also shown potential in anticancer applications. In vitro studies indicated that it exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.
  • Results : Compounds similar to this structure demonstrated selective toxicity towards rapidly dividing cancer cells compared to normal fibroblasts .

The proposed mechanism involves the interaction with specific proteins and pathways critical for bacterial survival and cancer cell proliferation:

  • Molecular Docking Studies : Indicated binding affinity to RelA/SpoT homolog proteins, which play a role in bacterial stress responses.
  • Indole Derivative Activity : The indole component may enhance the compound's ability to disrupt biofilm formation and induce cell death in pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several derivatives of indole-based compounds, including this one, revealing potent activity against both Gram-positive and Gram-negative bacteria, albeit with varied effectiveness across different strains .
  • Cytotoxicity Assessment : In another investigation, derivatives were tested for cytotoxic effects against human cancer cell lines, showing promising results that warrant further exploration into their therapeutic potential .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21-6-5-19(16-1-2-16)24-26(21)14-15-8-11-25(12-9-15)22(28)18-4-3-17-7-10-23-20(17)13-18/h3-7,10,13,15-16,23H,1-2,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCGAZBYAKBIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.